

Bisindolylmaleimide I (GF109203X): A Technical Guide to the Inhibition of Protein Kinase C

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Compound of Interest		
Compound Name:	Bisindolylmaleimide I	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of **BisindolyImaleimide I** (also known as GF109203X), a potent and widely utilized inhibitor of Protein Kinase C (PKC). It details the inhibitor's mechanism of action, isoform selectivity, and cellular effects. This guide includes structured quantitative data, detailed experimental protocols for assessing its inhibitory activity, and diagrams of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Introduction and Mechanism of Action

BisindolyImaleimide I is a cell-permeable, reversible, and highly selective inhibitor of Protein Kinase C.[1][2] Structurally similar to staurosporine, it was developed as part of a series of bisindolyImaleimides to create more specific PKC inhibitors.[3] Unlike the broad-spectrum activity of staurosporine, **BisindolyImaleimide I** demonstrates significant selectivity for PKC isoforms over many other protein kinases.[3][4]

The primary mechanism of inhibition is competitive binding with respect to Adenosine Triphosphate (ATP).[2][3] **BisindolyImaleimide I** targets the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream substrates. [2][5] This competitive inhibition makes it a valuable chemical probe for elucidating the specific roles of PKC in complex signal transduction pathways.[3][4] Studies have shown that it targets the activated conformation of PKC, stabilizing the enzyme in this state.[5][6]



Quantitative Inhibitory Profile

BisindolyImaleimide I exhibits potent inhibitory activity against several PKC isoforms, particularly the classical $(\alpha, \beta I, \beta I I, \gamma)$ and novel (δ, ϵ) isoforms. Its potency is significantly lower for atypical isoforms like PKC ζ . The half-maximal inhibitory concentration (IC50) values, derived from in vitro kinase assays, are summarized below.

PKC Isoform	IC50 (nM)	References
ΡΚCα	8 - 20	[1][4][7][8]
РКСВІ	17	[1][4][9]
РКСВІІ	16	[1][4][9]
PKCy	20	[1][4][9]
ΡΚCδ	100 - 210	[8][10]
PKCε	12 - 132	[7][8][10]
РКС	5800 - 6000	[8][10]

Selectivity Profile and Off-Target Effects

While highly selective for PKC, it is crucial for researchers to be aware of potential off-target effects, especially at higher concentrations.

- High Selectivity: **BisindolyImaleimide I** shows over 3000-fold selectivity for PKC compared to receptor tyrosine kinases such as EGFR, PDGFR, and the insulin receptor.[4][11]
- GSK-3 Inhibition: It is a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with reported IC₅₀ values of 170 nM for GSK-3β in immunoprecipitates and 360 nM in cell lysates. [2][12][13]
- p90RSK Inhibition: It can inhibit p90 ribosomal S6 kinase (p90RSK) isoforms, with IC₅₀ values of 610 nM, 310 nM, and 120 nM for RSK1, RSK2, and RSK3, respectively, in assays with low ATP concentrations.[7]

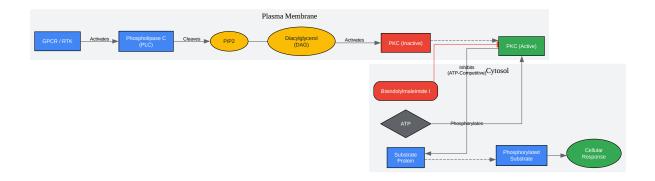


 PKA Inhibition: Inhibition of Protein Kinase A (PKA) may occur at significantly higher concentrations, with a reported IC₅₀ of 2 μM.[2]

These off-target activities necessitate the use of appropriate controls and careful doseresponse studies to ensure that observed cellular effects are attributable to PKC inhibition.

Visualization of Pathways and Protocols

To clarify the inhibitor's role and the methods used for its characterization, the following diagrams are provided.



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